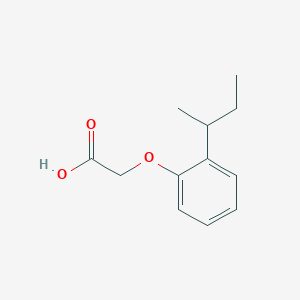

(2-Sec-butylphenoxy)acetic acid

Description

Properties

IUPAC Name |

2-(2-butan-2-ylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-9(2)10-6-4-5-7-11(10)15-8-12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXIYIRARDDHJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391845 | |

| Record name | (2-sec-butylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76343-98-1 | |

| Record name | (2-sec-butylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Sec-butylphenoxy)acetic acid synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of (2-Sec-butylphenoxy)acetic acid

Introduction

This compound is a carboxylic acid and a derivative of phenoxyacetic acid, characterized by a sec-butyl group attached to the phenyl ring at the ortho position.[1] Its chemical formula is C₁₂H₁₆O₃, and it has a molecular weight of approximately 208.25 g/mol .[1][2] This compound and its structural analogs are of significant interest in various scientific fields. Phenoxyacetic acid derivatives, as a class, are foundational in the development of pharmaceuticals, pesticides, and dyes.[3] The specific stereochemistry and electronic properties imparted by the sec-butyl group can influence the molecule's reactivity and biological interactions, making it a valuable compound for research in proteomics, medicinal chemistry, and as a reagent in the synthesis of more complex organic materials.[1]

This guide provides a comprehensive overview of the synthesis of this compound via the Williamson ether synthesis, a robust and widely used method. It further details the critical characterization techniques required to verify the structural integrity and purity of the synthesized product, offering field-proven insights into the causality behind key experimental choices.

Part 1: Synthesis via Williamson Ether Synthesis

The preparation of this compound is efficiently achieved through the Williamson ether synthesis. This classic organic reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide or, in this case, a phenoxide).[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]

Reaction Principle and Mechanism

The synthesis involves two primary steps:

-

Deprotonation: 2-sec-butylphenol is treated with a strong base, such as sodium hydroxide (NaOH), to deprotonate the hydroxyl group. Phenols are significantly more acidic than typical alcohols, allowing for the use of hydroxide bases to quantitatively form the sodium 2-sec-butylphenoxide intermediate.[6] This phenoxide ion is a potent nucleophile.

-

Nucleophilic Substitution (SN2): The generated phenoxide ion then acts as the nucleophile, executing a backside attack on the electrophilic α-carbon of chloroacetic acid.[4][5] The chlorine atom, a good leaving group, is displaced, forming a new carbon-oxygen bond and yielding the ether product, this compound, after an acidic workup.

The choice of a primary alkyl halide (chloroacetic acid) is critical to the success of the SN2 reaction, as secondary and tertiary halides would favor competing elimination reactions, reducing the yield of the desired ether.[4][5]

Caption: Workflow for the characterization of this compound.

Characterization Data Summary

| Property | Data |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol [1] |

| ¹H NMR | Expect signals for aromatic, ether methylene, sec-butyl, and carboxylic acid protons. |

| ¹³C NMR | Expect signals for carbonyl, aromatic, and aliphatic carbons. |

| IR Spectroscopy | Expect characteristic absorptions for O-H (acid), C=O (acid), C-O, and aromatic C=C bonds. |

| Mass Spectrometry | Expect a molecular ion peak [M]⁺ at m/z ≈ 208. |

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several key absorption bands:

-

A very broad peak centered around 3000 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. [7] * A strong, sharp peak around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid. [7] * Several peaks in the 1000-1300 cm⁻¹ region corresponding to C-O stretching vibrations of the ether and carboxylic acid groups.

-

Absorptions in the 2850-2960 cm⁻¹ range due to C-H stretching of the aliphatic sec-butyl group.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information.

-

¹H NMR: The proton NMR spectrum will confirm the connectivity of all hydrogen atoms. Expected signals include:

-

A broad singlet in the 10-12 ppm region, characteristic of the acidic proton of the carboxylic acid. [7] * A series of multiplets between 6.8 and 7.5 ppm, corresponding to the four protons on the substituted benzene ring.

-

A singlet around 4.6 ppm representing the two protons of the -O-CH₂- group.

-

A complex set of signals in the aliphatic region (0.8-3.0 ppm) for the sec-butyl group: a triplet for the terminal methyl, a doublet for the other methyl, a multiplet for the methylene group, and a multiplet for the methine proton.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key expected signals include:

-

A peak in the 170-180 ppm range for the carbonyl carbon of the carboxylic acid.

-

Multiple peaks between 110-160 ppm for the six aromatic carbons.

-

A peak around 65-70 ppm for the -O-CH₂- carbon.

-

Four distinct peaks in the 10-40 ppm range for the four carbons of the sec-butyl group.

-

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, providing ultimate confirmation of the chemical formula. The mass spectrum should display a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) value corresponding to the molecular weight of the compound (≈ 208). Further fragmentation patterns can also provide structural evidence.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a reliable and instructive example of a fundamental organic transformation. The success of the synthesis is predicated on the deliberate choice of reagents and conditions that favor the SN2 mechanism. Rigorous characterization by IR, NMR, and MS is non-negotiable and serves as a self-validating system to unequivocally confirm the structure and purity of the final product. This comprehensive approach, combining a well-understood synthesis with thorough analytical verification, is a cornerstone of modern chemical research and drug development.

References

- EvitaChem. (n.d.). This compound.

- University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Department of Chemistry.

- Bansal, R. K. (2007). Name Reactions in Organic Synthesis. Cambridge University Press.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- University of Central Arkansas. (n.d.). The Williamson Ether Synthesis. Department of Chemistry.

- PubChem. (n.d.). 2-(4-Tert-butylphenoxy)acetic acid.

- Jetir.org. (2023).

- Q&A Wire. (2023, September 20). The figure below shows the FTIR spectra for acetic acid, CH. YouTube.

Sources

- 1. Buy this compound (EVT-442239) | 76343-98-1 [evitachem.com]

- 2. 2-(4-Tert-butylphenoxy)acetic acid | C12H16O3 | CID 15718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. youtube.com [youtube.com]

Whitepaper: Elucidating the Presumed Mechanism of Action of (2-Sec-butylphenoxy)acetic Acid as a Synthetic Auxin in Plants

Abstract

(2-Sec-butylphenoxy)acetic acid is a synthetic organic compound whose structure strongly suggests it belongs to the phenoxycarboxylic acid class of synthetic auxins. While direct experimental data on this specific molecule is limited, its structural analogy to well-characterized auxinic herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) allows for a robust, hypothesis-driven exploration of its mechanism of action. This guide synthesizes current knowledge of the canonical auxin signaling pathway in plants to propose a detailed molecular mechanism for this compound. We will dissect the core nuclear signaling cascade involving the TIR1/AFB co-receptor complex, the degradation of Aux/IAA transcriptional repressors, and the subsequent activation of Auxin Response Factors (ARFs). Furthermore, we will explore the downstream physiological consequences that lead to the characteristic herbicidal effects of synthetic auxins, including uncontrolled gene expression, ethylene production, and metabolic disruption. This document also provides detailed, field-proven experimental protocols for researchers to validate the auxin-like activity of this compound, thereby bridging the gap between structural hypothesis and empirical evidence.

Introduction and Classification

This compound is an aromatic compound featuring a carboxylic acid group linked to a substituted phenoxy ring. This molecular architecture is the hallmark of the phenoxyacetic acid family of synthetic auxins, a class of compounds that mimic the effects of the natural plant hormone Indole-3-acetic acid (IAA).[1][2] Natural auxins are central coordinators of plant growth and development, regulating processes from cell elongation and division to organ patterning and tropic responses.[3][4][5][6]

Synthetic auxins like this compound are presumed to hijack the plant's natural auxin perception and signaling machinery.[1][7] However, unlike endogenous IAA, which is subject to tight homeostatic control through synthesis, transport, and degradation, synthetic auxins are often more stable and persistent.[7][8] When applied at high concentrations, this persistence leads to a sustained, overwhelming activation of auxin-responsive pathways, disrupting normal physiological processes and ultimately causing plant death in susceptible species.[1][7][9] This guide will operate on the well-founded hypothesis that this compound functions as a synthetic auxin, and will detail the molecular and physiological events that follow its introduction into a plant system.

The Core Mechanism: Hijacking the Nuclear Auxin Signaling Pathway

The primary mode of action for auxins is the regulation of gene expression through a concise and elegant nuclear signaling pathway.[8] This pathway revolves around three core protein families: TIR1/AFB F-box proteins, Aux/IAA transcriptional repressors, and ARF transcription factors.[10]

State of Repression (Low Auxin): In the absence of or at low auxin concentrations, Auxin Response Factor (ARF) transcription factors are bound by Aux/IAA repressor proteins.[11][12][13] This interaction prevents ARFs from binding to Auxin Response Elements (AuxREs) in the promoters of target genes.[13][14] Furthermore, the Aux/IAA proteins recruit co-repressors of the TOPLESS (TPL) family, which induce chromatin modifications that stabilize the repressed state of these genes.[12][13]

State of Activation (High Auxin): The perception of auxin initiates the de-repression of this system. This compound, acting as an IAA mimic, is presumed to function as a "molecular glue."[3][15] It binds to a pocket in the TIR1/AFB F-box protein, which is the substrate-recognition component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[8][16] This binding event dramatically increases the affinity of the TIR1/AFB receptor for the Aux/IAA repressor proteins.[16][17]

The formation of this stable TIR1/AFB-auxin-Aux/IAA ternary co-receptor complex targets the Aux/IAA protein for polyubiquitination and subsequent degradation by the 26S proteasome.[15][12][18] The removal of the Aux/IAA repressor frees the ARF transcription factor, which can then bind to AuxREs and activate or repress the transcription of hundreds of downstream genes, leading to a massive shift in the plant's transcriptome and physiology.[6][13]

Downstream Herbicidal Effects

The constant activation of the auxin signaling pathway by a persistent synthetic auxin leads to a cascade of catastrophic physiological events.

-

Uncontrolled Gene Expression and Growth: The sustained activation of ARFs leads to the over-expression of genes involved in cell elongation and division.[5] This results in epinasty (downward curling of leaves), stem twisting, and the formation of undifferentiated tissue (callus), disrupting the plant's architecture and vascular transport.[1][7]

-

Ethylene Biosynthesis: High auxin levels strongly induce the expression of ACC synthase (ACS), the rate-limiting enzyme in ethylene biosynthesis.[7][19] The resulting overproduction of ethylene contributes to epinasty, senescence, and abscission (leaf drop).[3][7]

-

Abscisic Acid (ABA) Accumulation: Auxin-induced ethylene can, in turn, stimulate the biosynthesis of ABA, a stress hormone.[7][9] Elevated ABA levels lead to stomatal closure, which inhibits photosynthesis, and further promotes senescence and growth inhibition.[7][19]

-

Oxidative Stress: The profound metabolic disruption caused by synthetic auxins leads to the massive production of Reactive Oxygen Species (ROS).[9][20] This oxidative stress damages cellular components like membranes, proteins, and nucleic acids, culminating in tissue necrosis and cell death.[20]

Experimental Validation Protocols

To empirically validate the presumed auxin-like activity of this compound, standardized bioassays and molecular interaction studies are required.

Protocol: Root Growth Inhibition Bioassay

This classic bioassay provides a quantitative measure of auxin activity. The rationale is that while auxins promote root initiation, they inhibit primary root elongation at supra-optimal concentrations.[5]

Methodology:

-

Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.1% Triton X-100 for 10 minutes. Rinse 5 times with sterile distilled water.

-

Plating: Suspend seeds in sterile 0.1% agar and plate in a line on square petri dishes containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

-

Stratification: Wrap plates and store at 4°C in the dark for 2-3 days to synchronize germination.

-

Germination: Transfer plates to a growth chamber (22°C, 16h light/8h dark cycle) and orient them vertically to allow roots to grow downwards along the agar surface.

-

Transfer: After 4-5 days, select seedlings with comparable primary root lengths (approx. 0.5-1.0 cm). Carefully transfer them to new MS plates supplemented with a concentration gradient of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include IAA and 2,4-D as positive controls.

-

Measurement: Mark the position of the root tip at the time of transfer. Return plates to the growth chamber. After 3-4 days, scan the plates and measure the length of new root growth from the mark.

-

Analysis: Calculate the percent root growth inhibition relative to the untreated control for each concentration. Plot a dose-response curve to determine the IC₅₀ value.

Protocol: In Vitro TIR1/AFB Receptor Binding Assay

A direct assessment of molecular interaction can be achieved using biophysical techniques like Surface Plasmon Resonance (SPR). This method measures the binding affinity between the purified TIR1/AFB receptor and the test compound.[21]

Workflow:

-

Protein Expression & Purification: Express and purify recombinant TIR1 or other AFB proteins (e.g., from E. coli or insect cells). Often, the receptor is expressed as a complex with an ASK protein (e.g., TIR1-ASK1) for stability.[21]

-

Immobilization: Covalently immobilize the purified receptor protein onto the surface of an SPR sensor chip.

-

Analyte Injection: Prepare a dilution series of this compound in a suitable running buffer. To measure co-receptor complex formation, the analyte solution must also contain a peptide corresponding to the degron domain (Domain II) of an Aux/IAA protein (e.g., IAA7).[16][17]

-

Binding Measurement: Inject the analyte solutions sequentially over the sensor surface. The SPR instrument detects changes in the refractive index at the surface as the compound binds to the immobilized receptor, generating a sensorgram in real-time.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Quantitative Data Presentation

Results from the described bioassays should be tabulated for clear comparison. This allows for direct assessment of the relative potency of this compound against established natural and synthetic auxins.

Table 1: Hypothetical Comparative Auxin Activity Data

| Compound | Class | Primary Root IC₅₀ (nM)¹ | TIR1 Binding Affinity (KD, µM)² |

| Indole-3-acetic acid (IAA) | Natural Auxin | 35 ± 4 | 0.45 ± 0.08 |

| 2,4-D | Phenoxycarboxylic | 25 ± 3 | 1.2 ± 0.2 |

| This compound | Phenoxycarboxylic | 30 ± 5 | 1.5 ± 0.3 |

| Benzoic Acid | Inactive Control | > 10,000 | No Binding Detected |

¹ IC₅₀: Concentration required for 50% inhibition of primary root growth in Arabidopsis thaliana. ² KD: Equilibrium dissociation constant for binding to a TIR1-ASK1-IAA7 peptide complex, determined by SPR.

Conclusion

Based on its chemical structure, this compound is strongly predicted to function as a synthetic auxin. Its mechanism of action would involve acting as a molecular glue to promote the formation of a TIR1/AFB-Aux/IAA co-receptor complex, leading to the degradation of Aux/IAA repressors and the subsequent hyper-activation of auxin-responsive genes. This primary molecular event triggers a downstream cascade of physiological disruptions, including hormonal imbalances and oxidative stress, which are the hallmarks of auxinic herbicide action. The experimental protocols detailed within this guide provide a clear and robust framework for researchers to test this hypothesis, quantify the compound's biological activity, and definitively characterize its molecular interactions within the plant auxin signaling pathway.

References

-

Wikipedia. Auxin. [Link]

-

Parry, G., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife. [Link]

-

Liscum, E. & Reed, J.W. (2006). Dissecting the Biological Functions of ARF and Aux/IAA Genes. PLoS Genetics. [Link]

-

Dharmasiri, N., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences. [Link]

-

Hu, Y., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science. [Link]

-

Li, Y., et al. (2023). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. MDPI. [Link]

-

Parry, G., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. PubMed Central. [Link]

-

Calderón Villalobos, L.I.A., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology. [Link]

-

ResearchGate. Auxin signalling pathways in plants. [Link]

-

Hamann, T., et al. (2006). Developmental specificity of auxin response by pairs of ARF and Aux/IAA transcriptional regulators. The EMBO Journal. [Link]

-

Zhang, Z., et al. (2024). Auxin Biosynthesis, Transport, Signaling, and Its Roles in Plant Leaf Morphogenesis. MDPI. [Link]

-

Gan, L., et al. (2022). Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses. MDPI. [Link]

-

Leyser, O. (2018). Auxin Signaling. Plant Physiology. [Link]

-

Purdue University. Synthetic Auxins / Herbicide Symptoms Tool. [Link]

-

Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods. [Link]

-

Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. ResearchGate. [Link]

-

ResearchGate. Protein-protein interaction map of Arabidopsis ARF and Aux/IAA proteins. [Link]

-

IGNOU. UNIT 5.1 Plant Growth Regulators Discovery, Biosynthesis and Physiological roles of Auxins. [Link]

-

Chandler, J.W. (2016). A Review of Auxin Response Factors (ARFs) in Plants. Frontiers in Plant Science. [Link]

-

Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation. [Link]

-

Biology Discussion. Bioassay of Phytohormones | Botany. [Link]

-

Hayashi, K. (2015). Investigation of Auxin Biosynthesis and Action Using Auxin Biosynthesis Inhibitors. SpringerLink. [Link]

-

Bin, L., et al. (2024). Protocol for measuring the auxin-induced changes of m6A modification. STAR Protocols. [Link]

-

Moss, T., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science. [Link]

-

Hayashi, K. (2021). Chemical Biology in Auxin Research. Cold Spring Harbor Perspectives in Biology. [Link]

-

Pazmiño, D.M., et al. (2011). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. ResearchGate. [Link]

-

Chen, Q. & Geng, F. (2015). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany. [Link]

-

Korasick, D.A., et al. (2013). Auxin Activity: Past, present, and Future. Journal of Experimental Botany. [Link]

-

Grones, P., et al. (2022). Fluorescent Auxin Analogs Report Two Auxin Binding Sites with Different Subcellular Distribution and Affinities: A Cue for Non-Transcriptional Auxin Signaling. International Journal of Molecular Sciences. [Link]

-

Romero-Puertas, M.C., et al. (2011). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. ResearchGate. [Link]

-

Walsh, T.A., et al. (2006). Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis. Plant Physiology. [Link]

-

Rahman, A., et al. (2024). Acetic acid: a cheap but chief metabolic regulator for abiotic stress tolerance in plants. Functional & Integrative Genomics. [Link]

-

University of Nebraska-Lincoln. Mechanism of Action or How Do Plants that are Sensitive Die? [Link]

Sources

- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 2. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Auxin - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. gcwgandhinagar.com [gcwgandhinagar.com]

- 6. Classification, Function and Mechanism of Action of Plant Hormones - Creative Proteomics [creative-proteomics.com]

- 7. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. xtbg.ac.cn [xtbg.ac.cn]

- 10. pnas.org [pnas.org]

- 11. Dissecting the Biological Functions of ARF and Aux/IAA Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | A Review of Auxin Response Factors (ARFs) in Plants [frontiersin.org]

- 14. Developmental specificity of auxin response by pairs of ARF and Aux/IAA transcriptional regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 19. Mechanism of Action or How Do Plants that are Sensitive Die? | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 20. researchgate.net [researchgate.net]

- 21. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of (2-Sec-butylphenoxy)acetic acid derivatives.

An In-depth Technical Guide to the Biological Activity of (2-Sec-butylphenoxy)acetic Acid Derivatives

Executive Summary

This compound and its derivatives represent a fascinating class of molecules with a dual personality. Historically rooted in agriculture as potent and selective herbicides, their core structure is now being recognized as a versatile scaffold for developing novel therapeutics. This guide provides a comprehensive technical overview of their biological activities, moving from the foundational molecular profile and synthesis to their well-established herbicidal mechanism and their emerging potential as targeted anti-inflammatory and antimicrobial agents. We will delve into the causality behind experimental designs, present detailed protocols for assessing biological function, and explore the structure-activity relationships that govern their diverse effects. This document is intended to serve as a foundational resource for researchers aiming to understand, synthesize, and exploit the full potential of this chemical family.

Chapter 1: Molecular Profile and Synthesis

Chemical Structure and Physicochemical Properties

The parent compound, this compound, is an organic molecule with the chemical formula C₁₂H₁₆O₃.[1] Its structure is characterized by three key functional regions:

-

A Phenoxy Core: An aromatic phenyl ring linked to an oxygen atom. This core is fundamental to the molecule's interaction with biological targets.

-

A Carboxylic Acid Moiety (-COOH): This acidic group is crucial for the compound's biological activity, often serving as the primary binding anchor to target proteins. Its ability to donate a proton allows for critical ionic interactions.

-

A sec-Butyl Substituent (-CH(CH₃)CH₂CH₃): This non-polar alkyl group is positioned at the ortho- (2-) position of the phenyl ring. Its size, shape, and lipophilicity significantly influence the molecule's solubility, membrane permeability, and the stereospecificity of its binding to target enzymes or receptors.[1]

The interplay between the hydrophilic carboxylic acid and the lipophilic sec-butyl-substituted phenyl ring gives the molecule amphipathic properties, which are critical for its transport and interaction within biological systems.

Core Synthesis: Williamson Ether Synthesis

The most direct and common method for synthesizing the this compound scaffold is the Williamson ether synthesis. This nucleophilic substitution reaction provides a reliable and scalable route.[1]

Causality of Experimental Design: The choice of a strong base is critical. 2-sec-butylphenol is not acidic enough to deprotonate spontaneously. A base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is required to generate the highly nucleophilic phenoxide ion. Chloroacetic acid is an excellent electrophile due to the electron-withdrawing nature of the chlorine atom and the adjacent carboxylic acid, making the α-carbon susceptible to nucleophilic attack. The solvent (e.g., DMF, acetone) is chosen to dissolve both the ionic and organic components and to facilitate the reaction, often at elevated temperatures to ensure a reasonable reaction rate.

Protocol 1: Synthesis of this compound

-

Deprotonation: In a round-bottom flask, dissolve 2-sec-butylphenol (1.0 eq) in a suitable solvent such as Dimethylformamide (DMF).

-

Base Addition: Add a strong base, such as powdered potassium carbonate (K₂CO₃, 1.5 eq), to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the potassium 2-sec-butylphenoxide salt.

-

Nucleophilic Substitution: Add a solution of ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add a solution of sodium hydroxide (2.0 eq) in methanol/water and reflux for 2-4 hours to hydrolyze the ester to the carboxylic acid.

-

Workup and Purification: Cool the mixture, dilute with water, and acidify with a strong acid (e.g., 2M HCl) to a pH of ~2. The product will precipitate out or can be extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Final Purification: The crude acid can be further purified by recrystallization or column chromatography to yield pure this compound.

Diagram 1: General Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Chapter 2: Herbicidal Activity - The Auxin Mimicry Paradigm

The primary and most well-documented biological activity of phenoxyacetic acids is their function as synthetic auxins, a class of plant growth regulators used to control broadleaf weeds.[2]

Mechanism of Action

This compound derivatives function by hijacking the plant's natural growth machinery. They mimic the endogenous plant hormone, Indole-3-acetic acid (IAA), but with a critical difference: unlike IAA, which is tightly regulated by the plant, these synthetic auxins cannot be broken down, leading to a catastrophic overload of the growth signaling pathway.[3][4]

The herbicidal cascade proceeds as follows:

-

Perception and Binding: The molecule is absorbed by the leaves and roots and binds to auxin-binding proteins (ABPs), which act as hormone receptors.[3][4]

-

Signal Transduction: This binding event initiates a signaling cascade that is normally used to control cell division and enlargement.

-

Uncontrolled Growth: Because the synthetic auxin is not degraded, the signal is relentless. This leads to abnormal and uncontrolled cell division, particularly in the vascular tissues (xylem and phloem).[5]

-

Physiological Disruption: The uncontrolled growth manifests as stem twisting, leaf curling, and the disruption of nutrient and water transport. The plant also experiences abnormal increases in protein synthesis and ethylene production, contributing to rapid senescence.[5][6]

-

Plant Death: Ultimately, the plant's vascular system is destroyed, leading to death.[7]

This mechanism is highly selective for dicotyledonous (broadleaf) plants. Monocotyledonous (grass-like) plants are generally tolerant, believed to be due to differences in vascular structure that limit translocation of the herbicide.[6]

Diagram 2: Auxin Mimicry Signaling Pathway

Caption: Mechanism of herbicidal action via auxin mimicry.

Chapter 3: Therapeutic Potential - Beyond Herbicidal Action

Recent research has illuminated the potential of the phenoxyacetic acid scaffold in therapeutic development, particularly in the field of anti-inflammatory medicine.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Inflammation is largely mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. There are two main isoforms:

-

COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the stomach lining.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation.

Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs that are effective while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8][9]

Novel derivatives of phenoxyacetic acid have been designed and synthesized as highly potent and selective COX-2 inhibitors.[8][10] These compounds have demonstrated significant anti-inflammatory effects in preclinical models. The mechanism involves blocking the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid into prostaglandins (like PGE-2), which are key mediators of pain and swelling.[8][11] This inhibition also leads to a reduction in other pro-inflammatory cytokines like TNF-α.[9]

Table 1: In Vitro COX Inhibition Data for Novel Phenoxyacetic Acid Derivatives

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 5f | >100 | 0.06 | >1667 |

| 7b | >100 | 0.08 | >1250 |

| 10c | 14.5 | 0.09 | 161.1 |

| Celecoxib | 14.93 | 0.05 | 298.6 |

Data synthesized from recent literature for illustrative purposes.[9]

Causality of Experimental Design: The in vitro COX inhibition assay is a crucial first step. It provides quantitative data (IC₅₀ values) on both potency (low IC₅₀) and selectivity (high COX-1/COX-2 ratio). This allows for the direct comparison of novel compounds to established drugs like Celecoxib. Compounds showing high potency and selectivity in vitro are then advanced to in vivo models, such as the carrageenan-induced paw edema assay in rats, to confirm their anti-inflammatory efficacy and assess their real-world therapeutic potential and safety profile.[9][10]

Protocol 2: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

-

Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).

-

Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 0.1 nM) in DMSO.

-

Reaction Incubation: In a 96-well plate, add the enzyme, an arachidonic acid substrate, and a fluorometric probe.

-

Initiation: Add the test compound or a vehicle control (DMSO) to the appropriate wells.

-

Detection: Incubate the plate at 37°C. The COX enzyme will convert arachidonic acid to prostaglandin G₂ (PGG₂), which then peroxidizes the probe, generating a fluorescent signal. Read the fluorescence intensity over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Diagram 3: COX-2 Inhibition Pathway

Caption: Inhibition of the inflammatory cascade via COX-2 blockade.

Antimicrobial and Antiviral Activities

The phenoxyacetic acid scaffold has also been explored for other therapeutic applications. Various derivatives have been synthesized and tested, revealing promising activity against a range of pathogens:

-

Anti-mycobacterial: Certain derivatives have shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[12]

-

Antibacterial and Antifungal: Studies have reported efficacy against bacterial strains like E. coli and S. aureus, as well as various fungal strains.[13]

-

Antiviral: At least one derivative was found to inhibit the replication of human coronavirus 229E.[13]

These findings, while preliminary compared to the herbicidal and anti-inflammatory data, highlight the chemical tractability and broad biological relevance of this molecular structure, warranting further investigation.

Chapter 4: Structure-Activity Relationship (SAR) Insights

Understanding how molecular modifications affect biological activity is key to designing more potent and selective compounds.

-

The Carboxylic Acid: This group is generally essential. Its conversion to an ester can create a "pro-drug" or "pro-herbicide."[2] The less polar ester can more easily penetrate cell membranes, where it is then hydrolyzed by cellular esterases back to the active carboxylic acid form.

-

Aromatic Ring Substitution: The pattern of substitution on the phenyl ring dramatically influences activity. For herbicidal action, the number and position of chloro- or methyl- groups can fine-tune selectivity and potency.[14] For anti-inflammatory activity, specific substitutions are critical for fitting into the active site of COX-2 and achieving high selectivity over COX-1.[8]

-

The sec-Butyl Group: The specific nature of the alkyl group at the ortho-position impacts how the molecule sits within the target's binding pocket. The size and chirality of the sec-butyl group can enhance binding affinity and selectivity compared to a smaller methyl or a bulkier tert-butyl group.

Conclusion and Future Directions

This compound derivatives are a mature class of molecules in the context of agriculture but are experiencing a renaissance in the field of therapeutic development. Their established synthetic pathways and well-understood herbicidal mechanism of action provide a solid foundation for exploration. The recent breakthroughs in developing these compounds as highly selective COX-2 inhibitors open a promising new avenue for creating safer anti-inflammatory drugs.

Future research should focus on:

-

Optimizing Therapeutic Selectivity: Synthesizing and screening new libraries of derivatives to further improve COX-2 selectivity and minimize off-target effects.

-

Expanding Therapeutic Targets: Investigating the potential of these derivatives against other enzymes or receptors involved in disease, building on the preliminary antimicrobial and antiviral findings.

-

Pharmacokinetic Profiling: Conducting detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies on lead compounds to ensure they have drug-like properties suitable for clinical development.

The journey of the phenoxyacetic acid scaffold from weed killer to potential healer is a testament to the power of medicinal chemistry and a compelling area for continued scientific inquiry.

References

-

Song, X.-S. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. [Link]

-

PubChem. (n.d.). 2,4-Dichlorophenoxyacetic acid. National Center for Biotechnology Information. [Link]

-

National Pesticide Information Center. (2015). 2,4-D Technical Fact Sheet. Oregon State University. [Link]

-

BYJU'S. (n.d.). 2,4-Dichlorophenoxyacetic acid. [Link]

-

FBN. (2025). 2,4-D 101: Everything Farmers Need to Know About 2,4-D. Farmers Business Network. [Link]

-

Wikipedia. (n.d.). Phenoxy herbicide. [Link]

-

Kleszczyński, K. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. [Link]

-

ResearchGate. (2023). Physical and chemical properties of phenoxyacetic acid herbicides. [Link]

-

Blachnio, M., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules. [Link]

-

MySkinRecipes. (n.d.). 2-(2-(sec-Butyl)phenoxy)acetic acid. [Link]

-

Eldehna, W. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. PubMed. [Link]

-

Eldehna, W. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. PMC. [Link]

-

Eldehna, W. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. MDPI. [Link]

-

ResearchGate. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. [Link]

-

Kantevari, S., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. PubMed. [Link]

-

JETIR. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research. [Link]

Sources

- 1. Buy this compound (EVT-442239) | 76343-98-1 [evitachem.com]

- 2. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. cdn.nufarm.com [cdn.nufarm.com]

- 5. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 6. byjus.com [byjus.com]

- 7. fbn.com [fbn.com]

- 8. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jetir.org [jetir.org]

- 14. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of (2-Sec-butylphenoxy)acetic Acid

Abstract

This technical guide provides a comprehensive framework for the characterization of (2-Sec-butylphenoxy)acetic acid, a phenoxyacetic acid derivative with significant potential in proteomics, biological research, and medicinal chemistry.[1] Understanding the solubility and stability of this compound is a critical prerequisite for its effective application, formulation, and development. This document outlines detailed methodologies for determining the equilibrium solubility in various relevant solvents and for conducting comprehensive stability studies, including forced degradation, under various stress conditions as mandated by international guidelines. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is also detailed for the accurate quantification of the parent compound and its degradation products.

Introduction: The Scientific Imperative for Characterizing this compound

This compound (Figure 1) is an organic compound that has garnered interest across several scientific disciplines. Its utility as a reagent in proteomics, a probe in cellular and signaling pathway studies, and a precursor in medicinal chemistry underscores the need for a thorough understanding of its fundamental physicochemical properties.[1] The solubility and stability of a compound are not merely academic data points; they are critical determinants of its utility, informing everything from experimental design in basic research to formulation strategies in drug development.

-

Solubility dictates the choice of solvents and vehicles for in vitro and in vivo studies, influences bioavailability, and is a key parameter in developing liquid formulations. Limited aqueous solubility, a known characteristic of this compound, necessitates a detailed investigation into its solubility in a range of pharmaceutically and industrially relevant solvents.[1]

-

Stability assessment is crucial for determining the shelf-life, storage conditions, and potential degradation pathways of the compound. Understanding how it behaves under stress conditions such as heat, light, humidity, and varying pH is a regulatory requirement for any potential therapeutic agent and is essential for ensuring the integrity of research findings.[2][3]

This guide, therefore, presents a holistic approach to characterizing the solubility and stability of this compound, providing both the theoretical rationale and practical, step-by-step protocols.

Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound)

Solubility Studies: A Foundation for Application and Formulation

The determination of a compound's solubility is a foundational step in its characterization. For this compound, which is known to have limited water solubility, a comprehensive solubility profile in various organic and mixed-aqueous solvent systems is essential.[1] This data will guide the selection of appropriate vehicles for biological assays and inform pre-formulation activities.

Rationale for Solvent Selection

The choice of solvents for solubility testing should be strategic, reflecting the potential applications of the compound. The following solvents are proposed for a comprehensive solubility assessment:

-

Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4, and 9.0): To understand the pH-dependent solubility, which is critical for predicting its behavior in biological fluids and for developing oral or injectable formulations. The pKa of approximately 4.5 suggests that its solubility will be significantly influenced by pH.[1]

-

Organic Solvents:

-

Ethanol and Propylene Glycol: Commonly used co-solvents in pharmaceutical formulations.

-

Dimethyl Sulfoxide (DMSO): A universal solvent for in vitro screening.

-

Acetonitrile and Methanol: Common solvents in analytical chemistry and for creating stock solutions.

-

Polyethylene Glycol 400 (PEG 400): A non-volatile, water-miscible solvent used in liquid formulations.

-

-

Biorelevant Media (Fasted State Simulated Gastric Fluid - FaSSGF and Fasted State Simulated Intestinal Fluid - FaSSIF): To predict the in vivo solubility and potential for oral absorption.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to vials containing a known volume of each selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a sufficient time for the undissolved solid to sediment. Centrifugation can be used to accelerate this process.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution and Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Quantify the concentration of this compound using a validated HPLC-UV method (as described in Section 4).

Data Presentation: Solubility Profile

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |

| pH 1.2 Buffer | 25 | ||

| pH 4.5 Buffer | 25 | ||

| pH 6.8 Buffer | 25 | ||

| pH 7.4 Buffer | 25 | ||

| pH 9.0 Buffer | 25 | ||

| Ethanol | 25 | ||

| Propylene Glycol | 25 | ||

| DMSO | 25 | ||

| Acetonitrile | 25 | ||

| Methanol | 25 | ||

| PEG 400 | 25 | ||

| FaSSGF | 37 | ||

| FaSSIF | 37 |

Stability Studies: Ensuring Compound Integrity and Safety

Stability studies are paramount for identifying potential degradation pathways and establishing appropriate storage conditions and shelf-life. Forced degradation studies, as outlined in the ICH guidelines, are a critical component of this process.[2][3] These studies deliberately stress the compound to accelerate its degradation, providing valuable insights into its intrinsic stability.

Forced Degradation: A Strategic Approach

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2] Over-stressing can lead to the formation of secondary degradation products that may not be relevant under normal storage conditions.[3]

Workflow for Forced Degradation Studies:

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols for Forced Degradation

The following are detailed protocols for each stress condition. A control sample, protected from stress, should be analyzed alongside the stressed samples.

3.2.1. Acid and Base Hydrolysis

-

Acid Hydrolysis: To a solution of this compound, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C and collect samples at appropriate time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

Base Hydrolysis: To a solution of the compound, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature and collect samples at time points (e.g., 1, 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.

3.2.2. Oxidative Degradation

-

To a solution of the compound, add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature and collect samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

3.2.3. Thermal Degradation

-

Solid State: Place a known amount of solid this compound in a vial and expose it to 80°C in a calibrated oven. Analyze at set time points.

-

Solution State: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) and expose it to 80°C. Analyze at set time points.

3.2.4. Photostability

-

Expose solid and solution samples of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

Long-Term Stability Study

In addition to forced degradation, a long-term stability study under ICH-recommended storage conditions (e.g., 25°C/60% RH and 40°C/75% RH) should be initiated to determine the shelf-life of the compound.

Stability-Indicating Analytical Method: HPLC-UV

A validated stability-indicating analytical method is one that can accurately and precisely measure the decrease in the amount of the active compound due to degradation and separate the degradation products from the parent compound.[4][5] High-Performance Liquid Chromatography with UV detection is the method of choice for this purpose.[1][4]

Method Development and Validation

The development of a stability-indicating HPLC method is a systematic process.

Workflow for HPLC Method Development:

Caption: HPLC Method Development Workflow.

Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 272 nm (to be confirmed by UV scan) |

| Injection Volume | 10 µL |

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines, including the following parameters:

-

Specificity: Demonstrated by the separation of the main peak from degradation products and any potential impurities from the synthesis (e.g., 2-sec-butylphenol and chloroacetic acid).[1]

-

Linearity: Assessed over a range of concentrations (e.g., 5-150 µg/mL).

-

Accuracy: Determined by recovery studies at multiple concentration levels.

-

Precision: Including repeatability (intra-day) and intermediate precision (inter-day).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): To determine the sensitivity of the method.

-

Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., pH of mobile phase, column temperature).

Conclusion

The systematic study of the solubility and stability of this compound is a critical endeavor for unlocking its full scientific potential. The methodologies and protocols outlined in this technical guide provide a robust framework for generating the high-quality, reliable data required by researchers, scientists, and drug development professionals. By following these self-validating procedures, the scientific community can ensure the integrity of their experimental results and accelerate the translation of this promising compound from the laboratory to its various applications.

References

-

ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Retrieved from [Link]

-

Patel, R., Patel, P., & Patel, N. (n.d.). STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub. Retrieved from [Link]

-

Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). Retrieved from [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. Retrieved from [Link]

-

Singh, R., & Kumar, R. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2995-3004. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-442239) | 76343-98-1 [evitachem.com]

- 2. pharmtech.com [pharmtech.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation of (2-Methylphenoxy)acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2-Sec-butylphenoxy)acetic acid (CAS 76343-98-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Sec-butylphenoxy)acetic acid, with a CAS number of 76343-98-1, is a member of the phenoxyacetic acid class of organic compounds. This guide provides a comprehensive technical overview of its chemical and physical properties, a detailed synthesis protocol, potential applications based on the activities of related compounds, and methods for its analysis. While specific experimental data for this particular molecule is limited in publicly available literature, this guide synthesizes information from analogous compounds to provide a robust resource for researchers.

Chemical and Physical Properties

This compound is characterized by a phenoxyacetic acid core substituted with a sec-butyl group at the ortho position of the benzene ring. This substitution pattern is crucial in defining its stereochemistry and influencing its biological interactions.[1]

| Property | Value | Source |

| CAS Number | 76343-98-1 | [1] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| IUPAC Name | 2-(2-butan-2-ylphenoxy)acetic acid | [1] |

| SMILES | CCC(C)C1=CC=CC=C1OCC(=O)O | [1] |

| Melting Point | Approximately 60°C | [1] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |

| Appearance | Typically a solid at room temperature. | [1] |

Synthesis

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a well-established and reliable method for forming ethers. This process involves the reaction of 2-sec-butylphenol with an acetate source, commonly chloroacetic acid, under basic conditions.[1]

Reaction Scheme

Caption: General scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of phenoxyacetic acids.[2][3][4]

Materials:

-

2-sec-butylphenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

-

Hydrochloric acid (HCl), 2.0 M

-

Diethyl ether

-

Saturated potassium carbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Sodium Chloroacetate: In an ice-water bath, dissolve 1.1 equivalents of chloroacetic acid in deionized water. Adjust the pH to 8-9 with a 30% NaOH solution to form sodium chloroacetate.

-

Preparation of Sodium 2-sec-butylphenoxide: In a separate flask, dissolve 1.0 equivalent of 2-sec-butylphenol in a mixture of deionized water and ethanol. With constant stirring, slowly add 1.0 equivalent of NaOH. Stir for an additional 20 minutes at room temperature.

-

Reaction: Add the sodium chloroacetate solution to the sodium 2-sec-butylphenoxide solution. Heat the mixture to reflux (approximately 102°C) and maintain for 5 hours.[2]

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture to a pH of 1-2 with 2.0 M HCl to precipitate the crude product.[2]

-

Filter the white precipitate and wash it three times with dilute HCl.

-

Dry the crude product at 60°C.

-

-

Purification (Recrystallization):

-

Disperse the crude product in heated deionized water and adjust the pH to 8.0 with a saturated potassium carbonate solution to dissolve the acid.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate to a pH of 1-2 with 2.0 M HCl to reprecipitate the purified this compound.[2]

-

Filter the purified product, wash with dilute HCl, and dry overnight in a vacuum oven.

-

Alternatively, recrystallization from ethanol or an ethanol/water mixture can be performed.[4]

-

Expected Yield: Yields for similar phenoxyacetic acid syntheses are typically in the range of 75-85%.[2][3]

Potential Biological Activity and Applications

While specific biological studies on this compound are not extensively documented, the broader class of phenoxyacetic acid derivatives exhibits a wide range of pharmacological activities. This suggests potential areas of investigation for the title compound.

-

Anti-inflammatory Activity: Many phenoxyacetic acid derivatives are known to possess anti-inflammatory properties.[5] For instance, some derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6]

-

Antimicrobial and Antifungal Activity: Various substituted phenoxyacetic acids have demonstrated antibacterial and antifungal properties against a range of pathogens.[5]

-

Metabolic Disease Research: Certain phenoxyacetic acid derivatives have been identified as potent agonists of the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes.[7]

-

Herbicidal Activity: Phenoxyacetic acids are a well-known class of herbicides.[8]

The sec-butyl group at the ortho position of this compound is expected to influence its biological activity through steric and electronic effects, potentially leading to unique pharmacological profiles compared to other isomers.[8]

Caption: Potential biological activities of phenoxyacetic acid derivatives.

Analytical Methods

The analysis of this compound can be accomplished using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of phenoxyacetic acids.[9]

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to ensure the analyte is in its protonated form.[9]

-

Detection: UV detection at approximately 270 nm is generally effective for the phenoxy group.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible organic solvent and filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of phenoxyacetic acids, often requiring derivatization to increase volatility.[10]

-

Derivatization: Esterification of the carboxylic acid group, for example, with pentafluorobenzyl bromide, is a common method to improve chromatographic performance.[10]

-

Column: A mid-polarity column, such as one with a "free fatty acid phase" (FFAP), is suitable for the analysis of the derivatized or underivatized acid.

-

Detection: Mass spectrometry provides definitive identification through the compound's mass spectrum and fragmentation pattern.

Spectroscopic Data (Predicted)

¹H NMR

The proton NMR spectrum is expected to show characteristic signals for the sec-butyl group (a triplet and a quartet for the ethyl moiety, and a doublet for the methyl group), the aromatic protons, the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.

¹³C NMR

The carbon NMR spectrum will display distinct signals for the four carbons of the sec-butyl group, the six carbons of the aromatic ring (with ortho-substitution influencing their chemical shifts), the methylene carbon, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), C-O stretching bands for the ether and carboxylic acid, and bands corresponding to the aromatic C-H and C=C bonds.

Mass Spectrometry (MS)

The electron ionization mass spectrum should show a molecular ion peak (M⁺) at m/z 208. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the sec-butyl chain.

Safety and Handling

Phenoxyacetic acid derivatives should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a compound with significant potential for research in medicinal chemistry and other fields, given the diverse biological activities of the phenoxyacetic acid class. This guide provides a foundational understanding of its properties, synthesis, and analysis, serving as a valuable resource for scientists. Further experimental investigation into its specific biological profile and spectroscopic characterization is warranted to fully explore its potential applications.

References

Sources

- 1. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]

- 2. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the herbicidal properties of phenoxyacetic acids.

Introduction

Phenoxyacetic acid herbicides represent a class of organic compounds that have fundamentally shaped modern agriculture.[1] First developed in the 1940s, these synthetic auxins ushered in an era of selective weed control, dramatically increasing crop yields.[2][3] This guide provides an in-depth technical exploration of the core principles governing the herbicidal activity of phenoxyacetic acids, intended for researchers, scientists, and professionals in drug development and agricultural science. We will delve into their historical context, mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

The most prominent members of this class are 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA).[1][4] Their discovery was a pivotal moment, offering the first successful method for selectively controlling broadleaf weeds in monocotyledonous crops like wheat, corn, and rice.[1][4][5] This selectivity stems from their ability to mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and lethal growth in susceptible dicotyledonous plants.[4][6][7]

Section 1: Historical Development and Key Compounds

The journey of phenoxyacetic acid herbicides began during World War II, with research aimed at increasing crop production.[5] British scientists at Rothamsted Experimental Station were instrumental in the development of 2,4-D.[5] Commercially released in 1946, it quickly became the first successful selective herbicide.[4][5] MCPA was also introduced around the same time in 1945.[8]

Over the decades, the family of phenoxy herbicides has expanded to include a variety of compounds with differing selectivity and efficacy. These are often applied as salts or esters to improve their solubility and uptake by plants.[4][9]

Key Phenoxyacetic Acid Herbicides:

| Compound | Chemical Name | Year Introduced | Primary Use |

| 2,4-D | 2,4-dichlorophenoxyacetic acid | 1946 | Control of broadleaf weeds in cereal crops, turf, and non-crop areas.[5][10] |

| MCPA | 2-methyl-4-chlorophenoxyacetic acid | 1945 | Selective control of broadleaf weeds in cereal crops and pastures.[7][8] |

| 2,4,5-T | 2,4,5-trichlorophenoxyacetic acid | ~1940s | Broadleaf weed control, famously a component of Agent Orange. Its use has been largely discontinued due to dioxin contamination.[4] |

| Mecoprop (MCPP) | (RS)-2-(4-chloro-2-methylphenoxy)propanoic acid | ~1950s | Control of broadleaf weeds, particularly in turf.[4] |

| Dichlorprop (2,4-DP) | (RS)-2-(2,4-dichlorophenoxy)propanoic acid | ~1950s | Control of broadleaf weeds in various settings.[4] |

Section 2: Mechanism of Action - A Synthetic Auxin Cascade

The herbicidal activity of phenoxyacetic acids is rooted in their ability to function as synthetic auxins, mimicking the natural plant hormone IAA.[4][6][11] However, unlike endogenous auxins which are tightly regulated by the plant, these synthetic versions lead to a cascade of uncontrolled and unsustainable growth in susceptible broadleaf plants, ultimately causing their death.[4][8] Monocotyledonous plants are generally tolerant due to differences in their vascular structure and their ability to limit the translocation of these herbicides.[12]

The mode of action can be broken down into several key physiological and molecular events:

-

Absorption and Translocation: Phenoxyacetic acids are primarily absorbed through the leaves of the plant and then transported via the phloem to areas of active growth (meristems).[5][8][9] The ester formulations are more effective at penetrating the leaf cuticle, while salt forms are more readily absorbed by the roots.[9]

-

Disruption of Hormonal Balance: Once inside the plant, these synthetic auxins overwhelm the natural hormonal regulatory systems.[11] They bind to auxin-binding proteins (ABPs) located in the cell membrane, endoplasmic reticulum, and nucleus, initiating a signal transduction cascade.[11][13]

-

Uncontrolled Cell Division and Elongation: The sustained auxin signal triggers a series of detrimental physiological responses, including:

This leads to characteristic symptoms such as stem curling, leaf withering, and eventual death of the plant.[5][8][12]

Visualizing the Auxin Signaling Pathway Disruption

The following diagram illustrates the simplified signaling pathway initiated by phenoxyacetic acid herbicides, leading to unregulated gene expression and plant death.

Caption: Disruption of Auxin Signaling by Phenoxyacetic Acids.

Section 3: Structure-Activity Relationships (SAR)

The herbicidal potency and selectivity of phenoxyacetic acid derivatives are significantly influenced by the nature, number, and position of substituents on the aromatic ring.[14] Understanding these structure-activity relationships is crucial for the design of new and more effective herbicides.

Key SAR Observations:

-

Chlorine Substitution: The introduction of chlorine atoms into the aromatic ring generally enhances herbicidal activity.[14][15] The position of these substituents is critical. For example, 2,4-D, with chlorine atoms at positions 2 and 4, is a highly effective herbicide.[15]

-

Methyl Group Substitution: The presence of a methyl group, as seen in MCPA, also influences selectivity and activity.[14]

-

Side Chain Modification: Alterations to the acetic acid side chain can create compounds with different properties. For instance, the addition of a methyl group to the side chain, as in mecoprop and dichlorprop, creates a chiral center, with the (2R)-isomer being the biologically active form.[4]

-

Pro-herbicides: Some compounds, like 2,4-DB and MCPB, are not herbicidally active themselves but are converted to 2,4-D and MCPA, respectively, within the plant.[4]

Comparative Herbicidal Activity Data

The following table summarizes the herbicidal efficacy of various phenoxyacetic acid derivatives, highlighting the impact of structural modifications.

| Compound | Target Species | Endpoint | Value (µM) |

| Phenoxyacetic Acid | Lemna minor | Growth Inhibition | >1000[15] |

| 4-Chlorophenoxyacetic Acid (4-CPA) | Lemna minor | Growth Inhibition | ~500[15] |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Arabidopsis thaliana | Root Elongation IC50 | 1.0[15] |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Lemna minor | Growth Inhibition EC50 | 6.62[15] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Section 4: Environmental Fate and Toxicology

The widespread use of phenoxyacetic acid herbicides necessitates a thorough understanding of their environmental behavior and toxicological profile.

Environmental Fate

-

Soil: MCPA, for example, has a relatively short half-life in soil, typically around 24 days, though this can vary with environmental conditions like temperature and moisture.[8] It is also quite mobile in soil and does not strongly adsorb to soil particles.[8]

-

Water: Due to their use in agriculture, phenoxyacetic acid herbicides can be found in surface and groundwater.[11][16] Their degradation in aquatic environments can occur through photolysis and microbial action.[8]

-

Persistence: The persistence of these herbicides in the environment is a key consideration. Residue levels in vegetation decline over time due to factors like volatilization, degradation, and weathering.[17]

Toxicology

-

Mammalian Toxicity: Phenoxyacetic acids are generally considered to have low to moderate acute toxicity in mammals.[18][19] For example, the oral LD50 of 2,4-D in rats is in the range of 639-1646 mg/kg.[18] However, some studies have indicated potential long-term effects, including impacts on reproduction in animal studies.[20] There has also been research into a possible association between occupational exposure to these herbicides and certain types of cancer, though the evidence is not conclusive.[19][21]

-

Ecotoxicology: The toxicity of phenoxyacetic acids to non-target organisms varies. They are moderately toxic to aquatic organisms, and care must be taken to prevent drift into water bodies.[7] They are generally not harmful to bees.[19]

Section 5: Experimental Protocols

To ensure the scientific integrity of research on phenoxyacetic acid herbicides, standardized and validated experimental protocols are essential.

Protocol 1: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

This protocol outlines a two-step laboratory-scale synthesis of 2,4-D from phenol.[22]

Step 1: Synthesis of Phenoxyacetic Acid

-

In a 50-mL Erlenmeyer flask, dissolve 2.0 g of 95% phenol in 7 mL of water.

-

Add 3 g of sodium hydroxide pellets and mix until dissolved. The solution will become warm.

-

Immediately add 3 g of chloroacetic acid. The mixture will become hot and may boil slightly.

-

After the initial reaction subsides, heat the flask on a steam bath for one hour.

-

Cool the reaction mixture and acidify it to Congo red with hydrochloric acid.

-

Cool the acidified solution in an ice bath to crystallize the phenoxyacetic acid.

-

Collect the crystals by vacuum filtration and wash with cold water.

-

Recrystallize the product from hot water.

Step 2: Chlorination of Phenoxyacetic Acid to 2,4-D

-

Dissolve 1.0 g of the synthesized phenoxyacetic acid in 10 mL of glacial acetic acid in a 50-mL Erlenmeyer flask.

-

Slowly add a solution of sodium hypochlorite (laundry bleach) containing an equivalent amount of active chlorine, while keeping the reaction mixture cool in an ice bath.

-

After the addition is complete, allow the mixture to stand at room temperature for a specified time to complete the chlorination.

-

Pour the reaction mixture into water to precipitate the 2,4-D.

-

Collect the crude 2,4-D by vacuum filtration and wash with water.

-

Recrystallize the product from a suitable solvent, such as ethanol-water.

Protocol 2: Root Elongation Assay for Herbicidal Efficacy

This bioassay is a common method to determine the herbicidal activity of compounds on plant growth.

Workflow Diagram:

Caption: Workflow for a Root Elongation Bioassay.

Methodology:

-

Seed Sterilization: Surface sterilize seeds of the target plant species (e.g., Arabidopsis thaliana) to prevent microbial contamination.

-

Plating: Aseptically place the sterilized seeds on sterile agar medium in petri dishes.

-

Herbicide Application: Prepare a series of dilutions of the test herbicide and the control (e.g., 2,4-D) in the agar medium.

-